molecular formula C19H21BrN2O2 B2417440 (3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380042-90-8

(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2417440
CAS RN: 2380042-90-8
M. Wt: 389.293
InChI Key: KEBPPVKPLBAWHH-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to have a wide range of pharmacological effects.

Mechanism of Action

The exact mechanism of action of (3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which are important for the regulation of mood, motivation, and reward. By blocking this receptor, (3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone may have an effect on these processes.
Biochemical and Physiological Effects:
(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to reduce anxiety-like behavior in animal models of anxiety. Additionally, it has been found to have potential neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, there are also some limitations to its use. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. Additionally, it may have off-target effects on other receptors, which can complicate interpretation of results.

Future Directions

For research include investigating its potential therapeutic applications in neurological disorders and exploring its effects on other physiological processes.

Synthesis Methods

The synthesis of (3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves a multi-step process that includes the reaction of 3-bromobenzaldehyde with 2-methyl-4-pyridinemethanol to form an intermediate compound. This intermediate compound is then reacted with piperidine to yield the final product, (3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone. The purity and yield of the compound can be improved by using different purification techniques such as chromatography.

Scientific Research Applications

(3-Bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-nociceptive, and anti-anxiety effects. It has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

(3-bromophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-14-11-18(5-8-21-14)24-13-15-6-9-22(10-7-15)19(23)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPPVKPLBAWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-Bromobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine

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